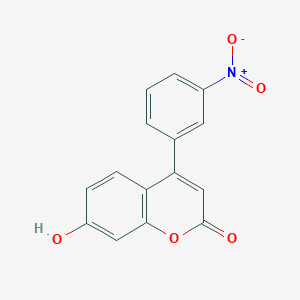
7-hydroxy-4-(3-nitrophenyl)-2H-chromen-2-one
Vue d'ensemble
Description
“7-hydroxy-4-(3-nitrophenyl)-2H-chromen-2-one” is a chemical compound that belongs to the class of coumarins . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .
Synthesis Analysis
The synthesis of “7-hydroxy-4-(3-nitrophenyl)-2H-chromen-2-one” involves several steps. Initially, 7-hydroxy-4-methyl-2H-chromen-2-one was formed through Pechmann reaction between resorcinol and ethyl acetoacetate . Then, 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one was prepared via reacting 7-hydroxy-4-methyl-2H-chromen-2-one with excess of epichlorohydrin in the presence of K2CO3 under reflux . A mixture of nitro compound, piperidine-4-carboxylic acid, N,N-dimethyl formamide, methanol, and formaldehyde solution was sealed in a vial and sonicated for 10 min .Molecular Structure Analysis
The molecular structure of “7-hydroxy-4-(3-nitrophenyl)-2H-chromen-2-one” is complex. All flavonoids, including this compound, display a standard structure of two phenyl rings (A and B) connected to a heterocyclic ring (C, the ring containing the embedded oxygen) .Chemical Reactions Analysis
The chemical reactions involving “7-hydroxy-4-(3-nitrophenyl)-2H-chromen-2-one” are diverse. For instance, an efficient and simple synthesis of substituted 2-amino-4H-chromene-3-carbonitriles was developed by the one-pot and three-component reaction of a mixture of corresponding substituted benzaldehydes, resorcinol, and malononitrile in the presence of sodium carbonate solution as a catalyst at room temperature .Applications De Recherche Scientifique
Antimicrobial Agents
- Comprehensive and Detailed Summary of the Application: Coumarin triazole derivatives, including those derived from “7-hydroxy-4-(3-nitrophenyl)-2H-chromen-2-one”, have been studied for their potential as antimicrobial agents . These compounds have shown a variety of therapeutic applications, such as antimicrobial, antioxidant, and anticancer activities .
- Detailed Description of the Methods of Application or Experimental Procedures: The synthesis of these compounds typically involves the reaction of the coumarin derivative with other reagents to form the triazole ring .
- Thorough Summary of the Results or Outcomes Obtained: Some of these coumarin triazole derivatives have shown promising results in preliminary tests against various microbial strains .
Synthesis of Coumarin Heterocycles
- Comprehensive and Detailed Summary of the Application: “7-hydroxy-4-(3-nitrophenyl)-2H-chromen-2-one” has been used in the synthesis of various coumarin heterocycles . These heterocycles have a wide range of applications in medicinal chemistry due to their diverse biological activities .
- Detailed Description of the Methods of Application or Experimental Procedures: The synthesis of these heterocycles typically involves the reaction of the coumarin derivative with other reagents under specific conditions .
- Thorough Summary of the Results or Outcomes Obtained: The resulting coumarin heterocycles have been used in further studies to investigate their potential therapeutic applications .
Synthesis of Quinoline Derivatives
- Comprehensive and Detailed Summary of the Application: “7-hydroxy-4-(3-nitrophenyl)-2H-chromen-2-one” has been used in the synthesis of new functionalized 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives . These quinoline derivatives have been obtained in good to excellent yield from inexpensive reagents and catalyst in mild reaction conditions .
- Detailed Description of the Methods of Application or Experimental Procedures: The synthesis of these quinoline derivatives was carried out using a one-pot three-component protocol catalyzed by ammonium acetate .
- Thorough Summary of the Results or Outcomes Obtained: The synthesized compounds were confirmed through various spectroscopic techniques like FTIR, 1 HNMR and 13 CNMR, and their mass was confirmed through MALDI-TOF-MS and EI mass spectrometry .
Synthesis of 2,4,5-Triaryl-1
- Comprehensive and Detailed Summary of the Application: “7-hydroxy-4-(3-nitrophenyl)-2H-chromen-2-one” has been used in the synthesis of 2,4,5-trisubstituted imidazoles . This synthesis was carried out using a highly reusable support‐free Mn 2+ complex of [7-hydroxy-4-methyl-8-coumarinyl] glycine as a heterogeneous catalyst .
- Detailed Description of the Methods of Application or Experimental Procedures: The synthesis of these imidazoles was carried out via a one-pot three-component reaction of benzil, aldehydes and ammonium acetate as a nitrogen source .
- Thorough Summary of the Results or Outcomes Obtained: The synthesized compounds were confirmed through various spectroscopic techniques .
Propriétés
IUPAC Name |
7-hydroxy-4-(3-nitrophenyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO5/c17-11-4-5-12-13(8-15(18)21-14(12)7-11)9-2-1-3-10(6-9)16(19)20/h1-8,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSIVYGRLUMUSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=O)OC3=C2C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-4-(3-nitrophenyl)-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



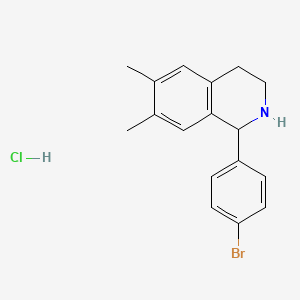
![2-[2-(2-Amino-acetylamino)-propionylamino]-3-methylpentanoic acid amide hydrochloride](/img/structure/B1388260.png)

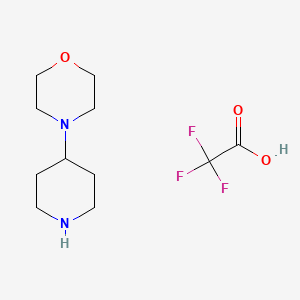
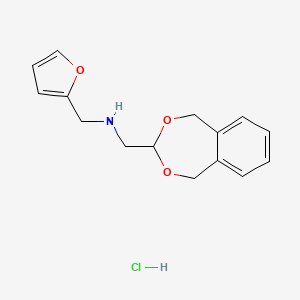
![3-Acetoxymethyl-7-amino-8-oxo-5-thia-1-aza-bicyclo[4.2.0]-oct-2-ene-2-carboxylic acid trifluoroacetic acid salt](/img/structure/B1388268.png)
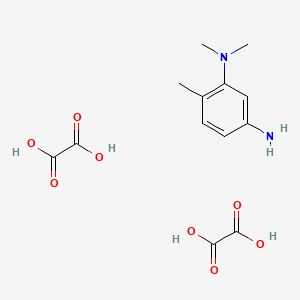
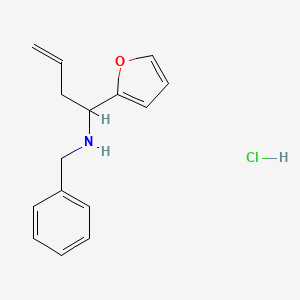
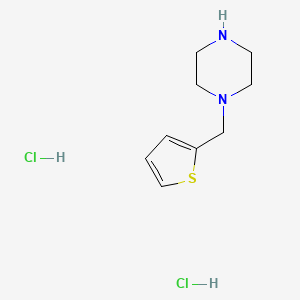
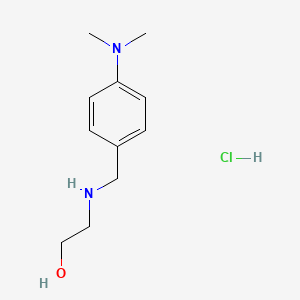
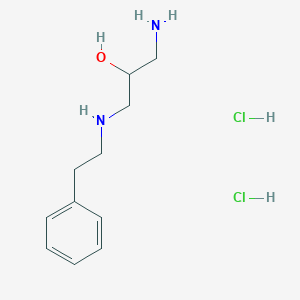
![3-[(Phenyl-pyridin-4-YL-methyl)-amino]-propan-1-OL oxalate](/img/structure/B1388275.png)
![1-[4-(2-Methoxy-phenyl)-piperazin-1-YL]-3-methyl-amino-propan-2-OL trihydrochloride](/img/structure/B1388276.png)
![5,6-Dimethyl-thieno[2,3-d]thiazol-2-ylamine hydrochloride](/img/structure/B1388278.png)